molecular formula C15H16BrFN4O B2777424 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone CAS No. 338962-47-3

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone

Cat. No.: B2777424
CAS No.: 338962-47-3
M. Wt: 367.222
InChI Key: VEOJECYMAIKRIT-UHFFFAOYSA-N
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Description

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a methylpiperazino group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate catalysts.

    Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through nucleophilic substitution reactions involving piperazine derivatives and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases or proteases involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
  • 4-bromo-2-(4-methylphenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
  • 4-bromo-2-(4-nitrophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone

Uniqueness

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)16)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOJECYMAIKRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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